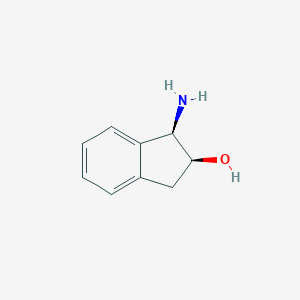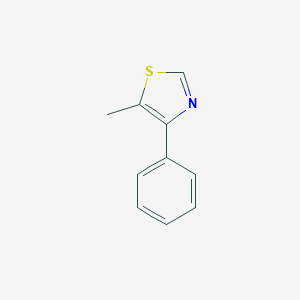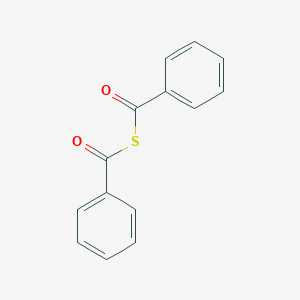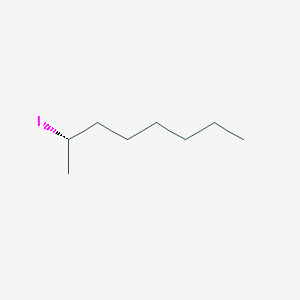
(+)-2-Iodooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2-Iodooctane is a chemical compound that is used in scientific research for various purposes. It is a chiral molecule that has two enantiomers, this compound and (-)-2-iodooctane. In
Mecanismo De Acción
The mechanism of action of (+)-2-iodooctane is not well understood. However, it is believed to act as a chiral inducer in asymmetric synthesis. It is also believed to interact with chiral receptors in the body, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an effect on the central nervous system. It has been shown to increase dopamine levels in the brain, which may be responsible for its psychostimulant effects. It has also been shown to have an effect on the cardiovascular system. It has been shown to increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (+)-2-iodooctane in lab experiments is its chiral nature. It can be used as a chiral reagent in asymmetric synthesis, which is useful for the synthesis of chiral compounds. However, one of the limitations of using this compound is its toxicity. It is a hazardous chemical that should be handled with care.
Direcciones Futuras
There are many future directions for the use of (+)-2-iodooctane in scientific research. One direction is the synthesis of new chiral ligands and catalysts for asymmetric catalysis. Another direction is the synthesis of new chiral drugs for the treatment of various diseases. Additionally, the mechanism of action of this compound needs to be further studied to better understand its biochemical and physiological effects.
Conclusion:
This compound is a chiral compound that is commonly used in scientific research. It is used as a chiral reagent in asymmetric synthesis and as a precursor in the synthesis of other chiral compounds. It has been shown to have an effect on the central nervous system and the cardiovascular system. The future directions for the use of this compound in scientific research are vast, and further research is needed to better understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (+)-2-iodooctane can be achieved through various methods. One of the most commonly used methods is the reaction between 1-octene and iodine in the presence of a catalyst. This method yields a racemic mixture of this compound and (-)-2-iodooctane, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
(+)-2-Iodooctane is used in scientific research for various purposes. It is commonly used as a chiral reagent in asymmetric synthesis. It is also used as a precursor in the synthesis of other chiral compounds. This compound has been used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It has also been used in the synthesis of chiral drugs, such as the antiviral drug Oseltamivir.
Propiedades
Número CAS |
1809-04-7 |
|---|---|
Fórmula molecular |
C8H17I |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
(2S)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
XFLOGTUFKZCFTK-QMMMGPOBSA-N |
SMILES isomérico |
CCCCCC[C@H](C)I |
SMILES |
CCCCCCC(C)I |
SMILES canónico |
CCCCCCC(C)I |
Punto de ebullición |
210.0 °C |
Otros números CAS |
1809-04-7 |
Sinónimos |
[S,(+)]-2-Iodooctane |
Presión de vapor |
1.37 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



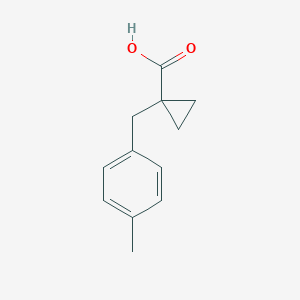
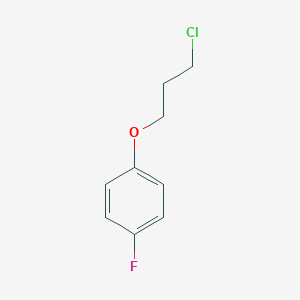
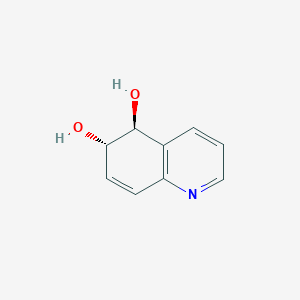
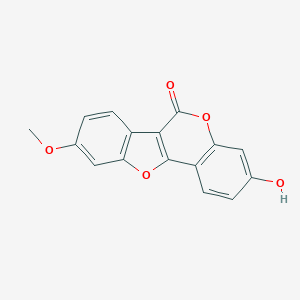
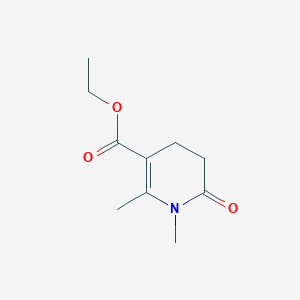
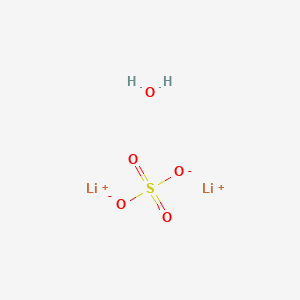
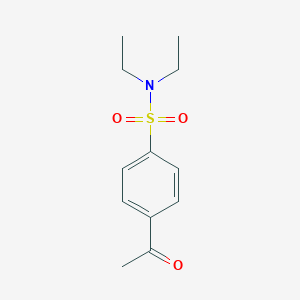
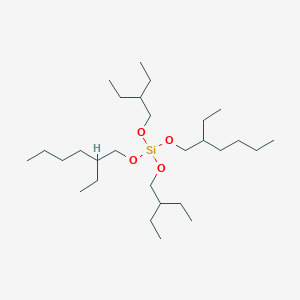
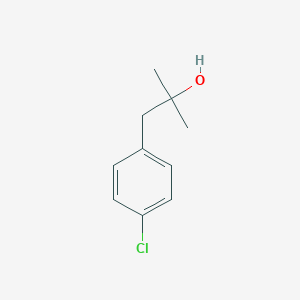
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
